molecular formula C17H15ClN2O3 B5625202 4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol

Cat. No.: B5625202
M. Wt: 330.8 g/mol
InChI Key: CCOQIEJNCYMOKV-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol is a complex organic compound that features a pyrazole ring substituted with a chlorophenoxy group and an ethylbenzene diol moiety

Preparation Methods

The synthesis of 4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol typically involves multiple steps. One common method starts with the preparation of the chlorophenoxy intermediate, which is then reacted with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper salts or bases like sodium hydroxide . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-2-10-7-13(15(22)8-14(10)21)17-16(9-19-20-17)23-12-5-3-11(18)4-6-12/h3-9,21-22H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOQIEJNCYMOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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